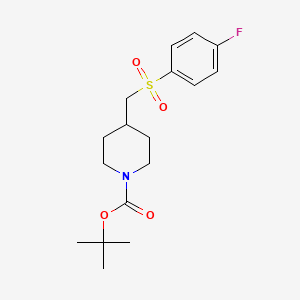

tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a sulfonylmethyl group attached to a fluorophenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Sulfonylmethyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonate Group

The sulfonate moiety in this compound acts as a leaving group, enabling displacement reactions under basic conditions.

Reaction with 2-Chloropyrimidin-5-ol

-

Conditions : Potassium carbonate (K₂CO₃) in DMF at 80°C for 5 hours .

-

Mechanism : SN2 displacement of the sulfonate group by the hydroxyl oxygen of 2-chloropyrimidin-5-ol.

-

Outcome :

Reaction with 2-Bromo-5-hydroxybenzonitrile

Coupling Reactions

The piperidine ring’s tertiary nitrogen or sulfonate-activated methyl group facilitates coupling with aromatic systems.

Suzuki-Miyaura Coupling

-

Conditions : Boronate ester intermediates (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) with aryl halides .

-

Example :

Substrate Partner Yield Methyl 4-bromobenzoate Boronate ester 99%

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to generate free piperidine intermediates.

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Application : Critical for subsequent functionalization (e.g., amidation or alkylation) .

Sulfonamide Formation

-

Conditions : Reaction with amines (e.g., 2-amino-5-bromopyridin-3-ol) using Cs₂CO₃ in DMF at 80°C .

-

Yield : 90%

-

Product : tert-Butyl 4-((2-amino-5-bromopyridin-3-yloxy)methyl)piperidine-1-carboxylate .

Ester Hydrolysis

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The tert-butyl group imposes steric hindrance, directing reactivity toward the sulfonate-methyl site rather than the piperidine ring .

-

Solvent Role : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

-

Base Selection : Strong bases (e.g., Cs₂CO₃) improve yields in challenging displacements .

Challenges and Optimizations

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been identified as having potential therapeutic effects in various medical conditions, particularly cardiovascular diseases. Its bioactive properties suggest it may modulate specific biological pathways involved in heart function, making it a candidate for further pharmacological studies.

Cardiovascular Disease Treatment

Research indicates that tert-butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate may have therapeutic effects against dilated cardiomyopathy and related conditions. The compound's ability to influence cardiac function through modulation of signaling pathways presents a promising avenue for drug development aimed at treating heart diseases.

Synthetic Applications

The synthesis of this compound involves several key steps that allow for modifications to enhance its efficacy. The versatility of its structure enables the development of related compounds with varied biological activities, which is crucial in medicinal chemistry.

This compound has demonstrated significant biological activity across various studies:

In Vitro Studies

Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, related piperidine derivatives have exhibited IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-Cancer) | >2.0 | Minimal effect |

Binding Affinity Studies

Binding studies suggest that this compound may exhibit selective binding to certain neurotransmitter receptors. This selectivity could enhance its therapeutic profile while minimizing side effects associated with non-selective compounds.

Anticancer Activity

A study evaluated the anticancer properties of similar piperidine derivatives, revealing significant tumor size reduction in mouse models treated with these compounds. The study highlighted their potential as effective agents against triple-negative breast cancer, demonstrating a notable safety margin against normal cells.

Neuropharmacological Effects

Investigations into the neuropharmacological effects of related compounds suggest their potential role in modulating mood disorders. Findings indicate that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- tert-Butyl 4-((phenylamino)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Actividad Biológica

tert-Butyl 4-(((4-fluorophenyl)sulfonyl)methyl)piperidine-1-carboxylate (CAS No. 226398-50-1) is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring, a tert-butyl group, and a sulfonyl moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22FNO4S

- Molecular Weight : 343.41 g/mol

- Purity : 97% (commercially available)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and cellular signaling pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

The compound has been evaluated for its potential as an anti-inflammatory agent and a modulator of immune responses. Notably, it has shown promise in inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β.

In vitro Studies

Research indicates that compounds structurally similar to this compound exhibit significant inhibition of IL-1β release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages. For instance, derivatives with modifications to the piperidine structure demonstrated varying degrees of anti-pyroptotic activity, suggesting that structural optimization could enhance efficacy against inflammatory conditions .

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)sulfonylmethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBPJVDPQMCID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.